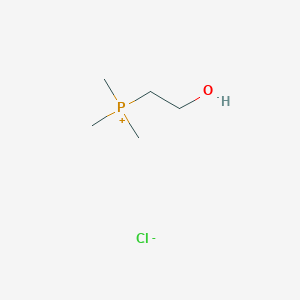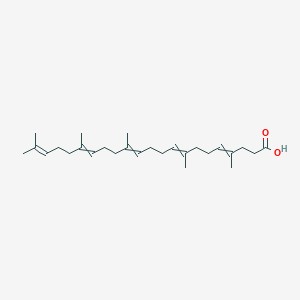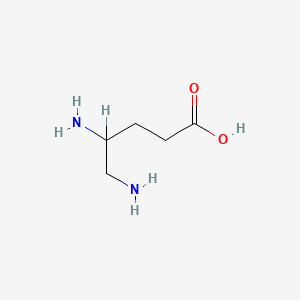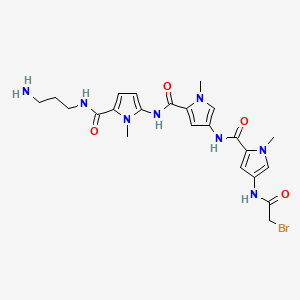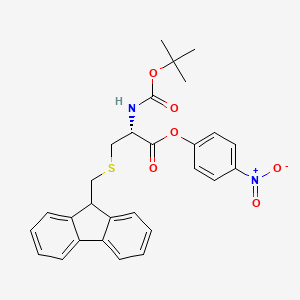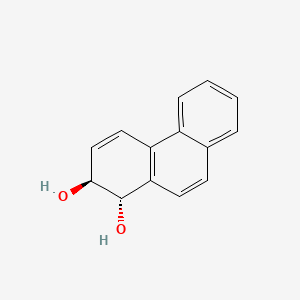
(1S,2S)-1,2-dihydrophenanthrene-1,2-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S,2S)-1,2-dihydrophenanthrene-1,2-diol is a trans-1,2-dihydrophenanthrene-1,2-diol. It is an enantiomer of a (1R,2R)-1,2-dihydrophenanthrene-1,2-diol.
科学的研究の応用
Metabolic Studies
(1S,2S)-1,2-dihydrophenanthrene-1,2-diol has been studied for its metabolic pathways in rat liver microsomes. Vyas et al. (1982) investigated how these microsomes metabolize dihydrodiols to diastereomerically related bay-region 1,2-diol-3,4-epoxides, demonstrating significant stereoselectivity dependent on the microsomes' source (Vyas et al., 1982).
Synthesis and Chemical Reactions
This compound is also important in synthetic chemistry. For example, Ramasastry et al. (2007) discussed efficient routes to synthesize anti-1,2-amino alcohols and syn-1,2-diols, which are key structural motifs in many biologically active molecules (Ramasastry et al., 2007). Additionally, Wang and Jiang (2010) presented methods for palladium-catalyzed dihydroxylation of olefins to form 1,2-diols, highlighting the compound's relevance in organic synthesis (Wang & Jiang, 2010).
Photochemical Studies
The compound's photochemical properties have also been explored. Takeshita et al. (2003) reported on the photochromic reaction of related compounds, suggesting potential applications in materials science (Takeshita et al., 2003).
Environmental Applications
In environmental science, Pampanin et al. (2016) used synthetic metabolites of phenanthrene, including this compound, to study polycyclic aromatic hydrocarbons' exposure in Atlantic cod, demonstrating the compound's utility in environmental toxicology (Pampanin et al., 2016).
Polymerization Initiators
In materials science, Komarov et al. (2019) described the use of similar diols as initiators for ring-opening polymerization of cyclic esters, suggesting potential applications in polymer chemistry (Komarov et al., 2019).
特性
CAS番号 |
60917-41-1 |
|---|---|
分子式 |
C14H12O2 |
分子量 |
212.24 g/mol |
IUPAC名 |
(1S,2S)-1,2-dihydrophenanthrene-1,2-diol |
InChI |
InChI=1S/C14H12O2/c15-13-8-7-11-10-4-2-1-3-9(10)5-6-12(11)14(13)16/h1-8,13-16H/t13-,14-/m0/s1 |
InChIキー |
FZOALBNXOKAOEW-KBPBESRZSA-N |
異性体SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C[C@@H]([C@H]3O)O |
SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=CC(C3O)O |
正規SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=CC(C3O)O |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1h,3h-Pyrrolo[1,2-c]thiazole-7-carboxamide, 3-(3-pyridinyl)-](/img/structure/B1195584.png)
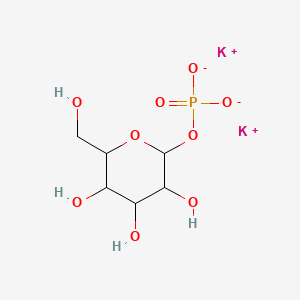
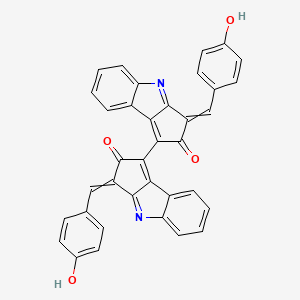
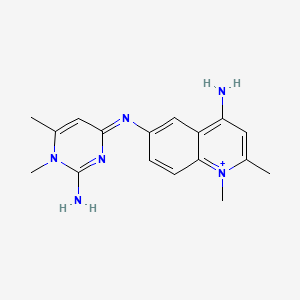
![(2R)-2-amino-6-[[(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexyl]amino]hexanoic acid](/img/structure/B1195589.png)
![2-[Dodecoxy(hydroxy)phosphoryl]oxyethyl-trimethylazanium](/img/structure/B1195590.png)
